2-(3-phenylprop-2-ynamido)benzamide
Description
Contextualization within Advanced Amide and Alkyne Chemistry
Amide bonds are among the most prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins. bath.ac.ukwikipedia.org Traditionally, the resonance stability of the amide bond renders it relatively unreactive. researchgate.net However, the field of advanced amide chemistry seeks to overcome this inertia, developing methods for the selective transformation of amide bonds. researchgate.net
Similarly, alkyne chemistry has evolved far beyond its traditional role in simple addition reactions. The carbon-carbon triple bond is a hub of electron density, making it susceptible to a wide array of transformations, including cycloadditions and metal-catalyzed cross-coupling reactions. thieme-connect.com
Ynamides, which feature a nitrogen atom directly attached to an alkyne, represent a unique class of compounds where the properties of both amides and alkynes are merged and modified. The nitrogen atom's lone pair of electrons delocalizes into the alkyne, polarizing the triple bond and rendering it highly reactive. orgsyn.orgnih.gov This electronic feature makes ynamides valuable building blocks in organic synthesis. orgsyn.orgrsc.org The 2-(3-phenylprop-2-ynamido)benzamide scaffold is a prime example of this, where the ynamide functionality is incorporated into a larger, potentially bioactive framework.
Significance of the this compound Structural Motif in Organic Synthesis and Molecular Design
The structural motif of this compound is significant due to the convergence of several key chemical features. The benzamide (B126) portion of the molecule is a well-known pharmacophore found in numerous biologically active compounds. nih.govontosight.ai The 2-aminobenzamide (B116534) precursor, in particular, is a versatile starting material for the synthesis of various heterocyclic compounds with demonstrated therapeutic potential, including antimicrobial and anticancer agents. nih.govmdpi.com
The incorporation of the phenylpropynamido side chain introduces a rigid, linear element into the molecule. This can be crucial in molecular design for orienting substituents in a specific three-dimensional arrangement to interact with biological targets. Research has shown that derivatives of this compound exhibit notable antiproliferative activity against various human cancer cell lines. This suggests that this structural motif could be a valuable scaffold for the development of new anticancer agents. The specific arrangement of the phenyl ring, the alkyne, and the benzamide core likely plays a critical role in its biological activity.
Evolution of Synthetic Strategies for Ynamide-Containing Benzamides
The synthesis of ynamides, including those with a benzamide substructure, has undergone significant evolution. Early methods were often limited in scope and required harsh reaction conditions. orgsyn.org A major breakthrough in ynamide synthesis came with the advent of copper-catalyzed cross-coupling reactions. thieme-connect.comorgsyn.org These methods have provided more general and efficient routes to a wide variety of ynamides. orgsyn.org
The synthesis of this compound and its derivatives typically involves the coupling of a 2-aminobenzamide derivative with an activated form of 3-phenylpropiolic acid, such as the corresponding acid chloride. This reaction is a type of amidation, a fundamental transformation in organic synthesis. The general approach involves the reaction of an amine with a carboxylic acid derivative. bath.ac.uk
A common synthetic pathway to 2-(3-phenylprop-2-ynamido)benzamides involves the reaction of appropriately substituted 2-aminobenzamides with 3-phenylpropioloyl chloride in the presence of a base like pyridine (B92270). The 2-aminobenzamide precursors can themselves be synthesized from isatoic anhydride (B1165640) and a suitable amine. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|---|---|---|
| 2-Aminobenzamide | 3-Phenylpropioloyl chloride | Pyridine | This compound |
| Isatoic anhydride | Amine | Solvent, Heat or Microwave | 2-Aminobenzamide derivative |
The development of more efficient and milder methods for amide bond formation continues to be an active area of research, with potential applications for the synthesis of complex ynamide-containing benzamides. rsc.org
Research Findings on this compound Derivatives
A study on a series of 2-(3-phenylpropiolamido)benzamides revealed their potential as antiproliferative agents. The unsubstituted parent compound, this compound, demonstrated the highest activity against the K562 human chronic myelogenous leukemia cell line within its specific series. This highlights the importance of the unsubstituted phenylpropynamido and benzamide moieties for this particular biological activity.
| Compound | Substituent on Benzamide Ring | Relative Antiproliferative Activity (K562 cells) |
|---|---|---|
| This compound | None | Most active in its series |
| Derivatives | Various | Generally less active than the unsubstituted compound |
These findings underscore the significance of the this compound scaffold as a promising starting point for the design and synthesis of new therapeutic agents. Further research into the structure-activity relationships of this class of compounds could lead to the development of more potent and selective anticancer drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylprop-2-ynoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKFLZAMNTMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 3 Phenylprop 2 Ynamido Benzamide
Intrinsic Reactivity of the Ynamide Functional Group
Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. rsc.org This arrangement results in a finely tuned balance of reactivity and stability. scispace.comnih.gov The electron-donating nitrogen atom strongly polarizes the alkyne, while the electron-withdrawing group tempers this effect, making ynamides more stable and easier to handle than the more reactive ynamines. nih.govnih.gov
Electrophilic and Nucleophilic Character of the Alkyne Triple Bond
The nitrogen atom in ynamides induces a significant polarization of the alkyne triple bond. scispace.com This polarization imparts a dual electrophilic and nucleophilic character to the ynamide. The α-carbon (adjacent to the nitrogen) acts as an electrophilic center, while the β-carbon behaves as a nucleophilic center. scispace.com This electronic bias dictates the regioselectivity of various addition reactions. nih.gov
The sp-hybridization of the carbon atoms in the triple bond makes alkynes generally more electrophilic than alkenes. msu.edu In the case of ynamides, this inherent electrophilicity is modulated by the nitrogen substituent. nih.gov Nucleophilic attack can occur at the acetylenic moiety, particularly with softer nucleophiles in conjugate addition reactions. acs.orgresearchgate.net Conversely, the acetylide anion of a terminal alkyne is a potent nucleophile, capable of participating in both substitution and addition reactions. libretexts.org
Cycloaddition Reactions (e.g., [2+2] Pathways)
Cycloaddition reactions represent a prominent and efficient method for constructing cyclic and heterocyclic structures from ynamides. rsc.orgsemanticscholar.org These transformations can proceed through various pathways, including [2+2], [3+2], and [4+2] cycloadditions, leading to a diverse array of valuable molecular scaffolds. scispace.comnih.gov
The [2+2] cycloaddition of ynamides with suitable partners, such as ketenes or electron-deficient alkenes, provides a direct route to functionalized cyclobutene (B1205218) derivatives. rsc.orgnih.gov For instance, rhodium-catalyzed [2+2] cycloadditions of ynamides with nitroalkenes have been shown to produce cyclobutenamides. The regioselectivity of these reactions is often influenced by the substitution pattern on the ynamide. rsc.org Ruthenium catalysts have also been employed for [2+2] cycloadditions between ynamides and bicyclic alkenes. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Ynamide and Cyclic Isoimidium Salt | Thermally driven | Functionalized Cyclobutene | rsc.org |
| Ynamide and Ketenes | - | 3-Aminocyclobutenone | nih.gov |
| Ynamide and Nitroalkenes | Rhodium catalyst | Cyclobutenamide | |
| Ynamide and Bicyclic Alkenes | Ruthenium catalyst | Cyclobutene Cycloadduct | researchgate.net |
Aldol-Type Transformations
Ynamides can participate in aldol-type reactions, which are fundamental carbon-carbon bond-forming transformations in organic synthesis. nih.gov The nucleophilic character of the β-carbon of the ynamide allows it to react with electrophilic carbonyl compounds. For example, nickel-catalyzed reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes yields γ-siloxyenamides. nih.gov In some cases, lithiated ynamide intermediates can be trapped by various electrophiles, including aldehydes, to furnish functionalized internal ynamides. brad.ac.uk
Elucidation of Reaction Mechanisms in Catalytic Processes
Transition metal catalysis has significantly expanded the synthetic utility of ynamides, enabling a wide range of transformations. Mechanistic investigations into these processes are crucial for understanding reactivity, selectivity, and for the rational design of new catalytic systems.
Rhodium(III) Catalysis: Insights into C-H Activation and Alkyne Insertion
Rhodium(III) catalysts have proven to be highly effective for C-H activation and subsequent annulation reactions involving amides and alkynes. nih.govwhiterose.ac.uk In the context of substrates like 2-(3-phenylprop-2-ynamido)benzamide, the benzamide (B126) moiety can act as a directing group, facilitating ortho C-H activation. nih.gov
The generally accepted mechanism for these transformations involves the following key steps:
C-H Activation: The Rh(III) catalyst coordinates to the directing group (the amide) and facilitates the cleavage of a C-H bond on the aromatic ring, forming a rhodacycle intermediate. nih.govnih.gov This step often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov
Alkyne Insertion: The alkyne then coordinates to the rhodium center and inserts into the Rh-C bond of the rhodacycle. nih.gov This migratory insertion step forms a seven-membered rhodacycle.
Reductive Elimination: The final product is formed through reductive elimination, which regenerates the active Rh(III) catalyst. nih.gov
DFT calculations on related systems suggest that for intramolecular annulations of alkyne-tethered benzamides, the alkyne may insert into the rhodium-nitrogen bond of the rhodacycle, in contrast to the Rh-C insertion proposed for intermolecular reactions. researchgate.net
| Mechanistic Step | Description | Key Intermediate |
| C-H Activation | Amide-directed ortho C-H bond cleavage | Rhodacycle |
| Alkyne Insertion | Migratory insertion of the alkyne into the Rh-C or Rh-N bond | Seven-membered Rhodacycle |
| Reductive Elimination | C-N or C-C bond formation to release the product | - |
Copper Catalysis: Unprecedented Migratory Insertion Pathways
Copper catalysis has become a cornerstone for the synthesis and functionalization of ynamides. nih.govorgsyn.org Copper-catalyzed reactions of ynamides often proceed through unique mechanistic pathways, including those involving migratory insertion.
Copper catalysts can activate ynamides towards various transformations. For instance, copper-catalyzed cascade cyclizations of azide-ynamides are proposed to proceed via α-imino copper carbene intermediates. researchgate.net These highly reactive intermediates can then undergo further reactions, such as B-H bond insertion. researchgate.net
In other copper-catalyzed processes, migratory insertion is a key step. For example, the dimerization and cross-coupling of propargyl esters are suggested to involve copper-allenylidene intermediates, with migratory insertion being crucial for the observed selectivity. rsc.org While the specific mechanism for this compound in copper-catalyzed reactions would require detailed study, the formation of copper acetylides and subsequent migratory insertion steps are plausible pathways for C-C and C-heteroatom bond formation. nih.gov
Cobalt-Mediated Reactions: Mechanistic Details of Aryl-Aryl Coupling
Cobalt-catalyzed cross-coupling reactions represent a cost-effective and environmentally attractive alternative to methods employing precious metals like palladium. researchgate.net In the context of benzamide derivatives, cobalt catalysis can facilitate aryl-aryl bond formation. Mechanistic studies on related cobalt-catalyzed C-N cross-coupling reactions suggest that the process can initiate with the formation of a catalyst-amine complex. researchgate.net This complex can then undergo oxidative addition with an aryl halide. researchgate.net
For aryl-aryl coupling, a proposed mechanism involves the reduction of a cobalt precursor to a Co(0) species. nih.gov This active catalyst can then participate in the catalytic cycle. One potential pathway is a single electron transfer (SET) mechanism. organic-chemistry.org An alternative involves an oxidative addition/reductive elimination sequence. While specific studies on this compound are not detailed, the general principles of cobalt-catalyzed aryl-aryl coupling of benzamides suggest a complex interplay of cobalt oxidation states to achieve the desired transformation. Computational studies on similar systems indicate that the precise pathway, whether through an anionic or charge-neutral mechanism, can be influenced by the nature of the ligands and substrates involved.
Key steps in a plausible cobalt-catalyzed aryl-aryl coupling cycle for a generic benzamide are outlined below:
| Step | Description | Cobalt Oxidation State Change |
| 1. Catalyst Activation | A Co(II) or Co(I) precatalyst is reduced to the active Co(0) species. | Co(II)/Co(I) → Co(0) |
| 2. Oxidative Addition | The Co(0) species undergoes oxidative addition with an aryl halide. | Co(0) → Co(II) |
| 3. Transmetalation | In Suzuki-type couplings, an organoboron reagent transfers an aryl group to the cobalt center. | Stays Co(II) |
| 4. Reductive Elimination | The two aryl groups couple, forming the biaryl product and regenerating a lower-valent cobalt species. | Co(II) → Co(0) |
Nickel Catalysis: σ-Complex-Assisted Metathesis
Nickel catalysis offers a powerful tool for various organic transformations, including the metathesis of functional groups. One key mechanistic pathway in nickel-catalyzed reactions is σ-complex-assisted metathesis (σ-CAM). researchgate.netnih.gov This mechanism involves the formation of a σ-complex between the nickel center and a C-H or other σ-bond of the substrate without a change in the metal's oxidation state. nih.gov
For a molecule like this compound, a hypothetical σ-CAM pathway could facilitate C-H activation at the ortho-position of the benzamide's phenyl ring. Density functional theory (DFT) calculations on related systems, such as the Ni-catalyzed C-H oxidative cycloaddition of aromatic amides with alkynes, support the feasibility of a σ-CAM mechanism for the C-H cleavage step. researchgate.net In such a process, the alkyne portion of a coupling partner can assist in the C-H metalation both kinetically and thermodynamically. researchgate.net
The general steps of a σ-CAM mechanism are:
Formation of a precursor complex between the nickel catalyst and the substrate.
Formation of a σ-complex where a C-H bond of the substrate coordinates to the nickel center.
Metathesis within a single transition state, leading to the cleavage of the C-H bond and formation of a new Ni-C bond. nih.gov
This pathway is distinct from oxidative addition, as the formal oxidation state of the nickel catalyst does not change during the C-H activation step. nih.gov While direct evidence for σ-CAM in reactions of this compound is not available, the mechanism is a well-established precedent for the reactivity of aromatic amides in nickel-catalyzed systems. researchgate.net Nickel catalysis has also been successfully applied to the reversible metathesis between aryl nitriles and aryl thioethers, highlighting the versatility of nickel in facilitating the exchange of functional groups. acs.org Furthermore, nickel-catalyzed transamidation of secondary aliphatic amides has been developed, which proceeds after activation of the amide bond. nih.gov
Photocatalytic Mechanisms: Radical versus Cationic Intermediates
Photocatalysis utilizes light energy to drive chemical reactions, often proceeding through radical or ionic intermediates. nih.govnih.gov For substrates like this compound, photocatalytic activation can lead to intramolecular cyclization reactions. The specific pathway, whether it involves a radical or a cationic intermediate, can often be controlled by the reaction conditions.
In the case of related N-aryl acrylamides, visible-light-induced photocatalysis can generate synthetically valuable oxindole (B195798) derivatives. mdpi.com Mechanistic studies on chlorinated benzamides have shown that a controllable, photocatalytic strategy can direct the reaction through either a radical or a cationic pathway, leading to chemodivergent outcomes such as C-H arylation or N-dealkylation. researchgate.net The choice of photocatalyst and additives can influence which intermediate is favored.
Radical Pathway: A single electron transfer (SET) from an excited photocatalyst to the substrate can generate a radical anion, or an SET from the substrate to the photocatalyst can form a radical cation. rsc.org For N-alkynyl benzamides, the formation of a radical intermediate can initiate a cascade of reactions, including cyclization onto an aromatic ring. The use of radical trapping agents like TEMPO can help to verify the involvement of radical intermediates.
Cationic Pathway: In some systems, the initial radical intermediate can be further oxidized to a cationic species. For instance, an N-acyliminium cation can be generated as a key intermediate, which is highly electrophilic and can undergo subsequent nucleophilic attack.
The following table summarizes the key differences between the two potential photocatalytic pathways for a generic benzamide derivative:
| Feature | Radical Pathway | Cationic Pathway |
| Initiation | Single Electron Transfer (SET) | Sequential SET or oxidation of a radical intermediate |
| Key Intermediate | Radical anion or radical cation | Cationic species (e.g., N-acyliminium cation) |
| Controlling Factors | Photocatalyst redox potential, additives | Reaction conditions, presence of oxidants |
| Potential Products | Cyclized products via radical addition | Products from nucleophilic attack on the cation |
Isotopic Labeling and Crossover Studies for Mechanistic Validation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), the position of the label in the product can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
For the complex reactions of this compound, such as cobalt-mediated coupling or intramolecular cyclization, isotopic labeling could be used to validate proposed mechanisms. For example, in a proposed C-H activation step, replacing the ortho-hydrogens on the benzamide's phenyl ring with deuterium would allow for the determination of whether one of these specific C-H bonds is cleaved during the reaction. A kinetic isotope effect (KIE) study, comparing the reaction rates of the labeled and unlabeled substrates, could further indicate whether C-H bond breaking is involved in the rate-determining step.
Crossover experiments are another tool for mechanistic elucidation, particularly in intermolecular reactions. In a hypothetical cobalt-mediated aryl-aryl coupling of two different benzamide derivatives, a crossover experiment would involve running the reaction with a mixture of the two substrates. If the reaction proceeds through an intermolecular mechanism where fragments of the molecules can exchange, then "crossover" products containing parts of both initial substrates will be observed. Conversely, if the reaction is strictly intramolecular, no such crossover products will be formed.
While specific isotopic labeling or crossover studies for this compound are not prominently reported, the application of these methods is a standard and crucial approach for validating the mechanistic proposals discussed in the preceding sections. nih.govx-chemrx.com
Intramolecular Cyclization Chemistry Leading to Heterocyclic Frameworks
The structure of this compound, featuring an N-alkynyl amide moiety, is well-suited for intramolecular cyclization reactions to generate various heterocyclic frameworks. The reaction can be promoted by acids, bases, or transition metal catalysts.
Acid-catalyzed cyclization of related N-aryl-3-phenylprop-2-ynamides is a known method for synthesizing 4-phenylquinolin-2(1H)-ones. researchgate.net This transformation is believed to proceed through the protonation of the alkyne's triple bond, which generates a vinyl cation. This electrophilic intermediate then undergoes an intramolecular cyclization by attacking the ortho-position of the N-aryl group.
The following table presents examples of heterocyclic frameworks synthesized from related N-aryl propiolamides:
| Reactant Type | Conditions | Product Type | Reference |
| N,3-diarylprop-2-ynamides | Polyphosphoric acid, 120°C | 4-phenylquinolin-2(1H)-ones | researchgate.net |
| N-aryl-3-phenylprop-2-ynamides | CF₃SO₃H | 4-phenylquinolin-2(1H)-ones | researchgate.net |
| N-allyl propiolamides | Pd(0) catalyst | α-phenylmethylene-γ-lactams | scispace.com |
| N-allyl propiolamides | Radical initiator (AIBN) | α-methylene γ-lactams | scispace.com |
| 2-(5-iodotriazolyl)benzamides | Base (e.g., K₂CO₃) | Triazole-fused cyclic imidates | rsc.org |
| 2-(5-iodotriazolyl)benzamides | Cu catalyst | Triazole-fused quinazolinones | rsc.org |
| N-aryl acrylamides | Photocatalyst, visible light | Oxindoles | mdpi.com |
These examples demonstrate the versatility of the intramolecular cyclization of N-aryl amides containing an unsaturated moiety. The specific heterocyclic product is determined by the nature of the starting material and the reaction conditions employed. For this compound, cyclization could potentially lead to the formation of quinolinone or other related fused heterocyclic systems.
Derivatization and Structural Diversification of the 2 3 Phenylprop 2 Ynamido Benzamide Core
Design Principles for Analogue Synthesis
The rational design of analogues of 2-(3-phenylprop-2-ynamido)benzamide is guided by established medicinal chemistry principles. These include the systematic introduction of various substituents to probe structure-activity relationships (SAR), as well as the bioisosteric replacement of key functional groups to modulate properties such as metabolic stability and target binding.
The synthesis of analogues with substituents on the benzamide (B126) portion (A-ring) can be achieved by utilizing appropriately substituted anthranilamides in the coupling reaction with 3-phenylpropioloyl chloride. A study on a series of related 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides demonstrated the feasibility of this approach, incorporating substituents such as chloro and methoxy (B1213986) groups at various positions on the benzamide ring. For instance, the reaction of 3-phenylpropioloyl chloride with substituted anthranilamides (like 5-methylanthranilamide or 4,5-dimethoxyanthranilamide) in pyridine (B92270) yields the corresponding substituted this compound derivatives.
Similarly, to introduce substituents on the phenyl ring of the phenylpropynamido moiety (B-ring), one can employ substituted phenylacetylenes in the initial steps of the synthesis. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, allowing the coupling of a wide range of substituted aryl halides with terminal alkynes. For example, a substituted phenylacetylene (B144264) can be carboxylated and then converted to its acid chloride before being coupled with 2-aminobenzamide (B116534). The electronic nature of the substituents on the aryl halide and the acetylene (B1199291) can influence the reaction's efficiency. Both electron-donating and electron-withdrawing groups are generally well-tolerated in Sonogashira couplings, providing access to a diverse library of B-ring substituted analogues.
Functionalization of the alkyne chain itself represents another avenue for structural diversification. Terminal alkynes can be synthesized from various precursors, including aldehydes via the Corey-Fuchs reaction or from vinyl halides by elimination. The alkyne bond can undergo various chemical transformations, such as hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation) or participation in cycloaddition reactions. While direct substitution on the internal alkyne of the this compound core is less straightforward, modifications can be envisioned by starting with differently substituted propargyl alcohols or by transformations of the alkyne to other functional groups. For instance, the Pauson-Khand reaction allows for the conversion of an alkyne to a cyclopentenone, with the regioselectivity being influenced by the electronic properties of the substituents on the aromatic rings.
A summary of synthetic strategies for introducing substituents is presented in the table below.
| Modification Site | Synthetic Strategy | Key Reagents/Reactions | Resulting Diversity |
| Benzamide A-Ring | Coupling with substituted anthranilamides | Substituted 2-aminobenzamides, 3-phenylpropioloyl chloride | Varied electronic and steric properties on the benzamide moiety. |
| Phenylpropynamido B-Ring | Sonogashira coupling of substituted precursors | Substituted aryl halides, terminal alkynes, Pd/Cu catalysts | Exploration of electronic and steric effects on the phenylacetylene part. |
| Alkyne Chain | Use of functionalized alkyne precursors or post-synthesis modification | Corey-Fuchs reaction, elimination reactions, Pauson-Khand reaction | Introduction of different functional groups on or replacement of the alkyne linker. |
Bioisosteric replacement is a widely used strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. The amide bond, in particular, is often a target for bioisosteric modification due to its potential susceptibility to enzymatic hydrolysis.
Several functional groups can serve as bioisosteres for the amide linkage in the this compound scaffold. These replacements aim to mimic the key steric and electronic features of the amide group, such as its planarity and hydrogen bonding capabilities.
1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is a well-established and effective amide bond bioisostere. It can be readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". In the context of this compound, one could envision replacing the amide bond by synthesizing an aryl azide (B81097) and a terminal alkyne corresponding to the two halves of the molecule and then coupling them via CuAAC. This modification can enhance metabolic stability and potentially introduce new interactions with biological targets. A patent has been filed for triazole benzamide derivatives, highlighting the relevance of this bioisosteric replacement in the broader benzamide chemical space.
Other Heterocycles: Besides triazoles, other five-membered heterocycles like oxadiazoles, imidazoles, and pyrazoles can also function as amide surrogates. The choice of heterocycle can fine-tune the electronic properties and hydrogen bonding pattern of the resulting analogue.
Urea and Sulfonamide Linkages: Urea and sulfonamide groups are also considered classical bioisosteres of the amide bond. They maintain the ability to act as hydrogen bond donors and acceptors but offer different geometric and electronic profiles. For instance, sulfonamides can introduce a tetrahedral geometry at the sulfur atom, which can be advantageous in certain contexts, such as mimicking transition states of enzymatic reactions. The synthesis of these analogues would involve coupling an appropriate amine with an isocyanate or a sulfonyl chloride, respectively.
The following table summarizes common bioisosteric replacements for the amide linkage.
| Amide Bioisostere | Key Features | Synthetic Approach |
| 1,2,3-Triazole | Planar, metabolically stable, mimics H-bonding. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| Oxadiazole | Electron-withdrawing, can improve pharmacokinetic profile. | Cyclization of acylhydrazides or other precursors. |
| Urea | Maintains H-bond donor/acceptor properties, different geometry. | Reaction of an amine with an isocyanate. |
| Sulfonamide | Tetrahedral geometry, can improve solubility. | Reaction of an amine with a sulfonyl chloride. |
Synthesis of Complex Molecular Architectures Based on the Scaffold
The this compound core, with its inherent reactivity, serves as an excellent starting point for the construction of more complex molecular architectures, including fused heterocyclic systems and large macrocyclic or dendritic structures.
The alkyne functionality within the this compound scaffold is a key handle for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. As a member of the 2-alkynylbenzamide family, this compound can undergo annulation reactions to generate five-, six-, and seven-membered heterocycles.
The nitrogen and oxygen atoms of the amide group can act as internal nucleophiles, attacking the alkyne in the presence of a suitable catalyst.
Synthesis of Isoindolinones and Isoquinolines: Palladium- or other transition metal-catalyzed cyclization of 2-alkynylbenzamides is a common method to produce isoindolinone derivatives. For example, palladium-catalyzed cyclocarbonylative reactions of 2-ethynylbenzamides with iodoarenes can yield polyfunctionalized isoindolinones. Furthermore, tandem reactions, such as a platinum(II)-catalyzed Hofmann-type rearrangement, can convert 2-alkynylbenzamides into isocyanates, which can then be trapped to form various nitrogen-containing heterocycles, including isoquinolines.
Synthesis of Oxygen-Containing Heterocycles: Under specific conditions, the oxygen atom of the amide can participate in cyclization. For instance, an Oxone/TBAB-promoted 5-exo-dig oxy-cyclization of 2-alkynylbenzamides can lead to the formation of isobenzofuran-1-imines. Palladium-catalyzed oxidative carbonylation in the presence of an alcohol can also yield isobenzofuranimine derivatives.
The table below provides examples of heterocyclic systems that can be synthesized from 2-alkynylbenzamides.
| Heterocyclic System | Cyclization Strategy | Catalyst/Reagents |
| Isoindolinone | Intramolecular N-cyclization | Palladium complexes, BuLi |
| Isoquinoline | Tandem rearrangement-cyclization | Platinum(II) catalysts, hypervalent iodine reagents |
| Isobenzofuran-1-imine | Intramolecular O-cyclization | Oxone/TBAB, Palladium complexes |
| Indole carbamates | Hofmann-type rearrangement and nucleophilic addition | Pt(II) catalysts, PhI(OAc)2, alcohols |
The this compound scaffold can also be incorporated as a building block into larger, more complex structures such as dendrimers and macrocycles.
Dendritic Structures: Dendrimers are highly branched, tree-like macromolecules with well-defined structures. Phenylacetylene units are known to be effective building blocks for the construction of rigid dendrimers due to their linear geometry. The 3-phenylprop-2-ynamido portion of the target molecule could serve as a branch point in a convergent or divergent dendrimer synthesis. For instance, a core molecule could be functionalized with multiple 2-aminobenzamide units, which are then coupled with a dendron containing a 3-phenylpropioloyl chloride focal point. The Sonogashira coupling reaction is also instrumental in preparing phenylacetylene dendrimers.
Macrocyclic Structures: Macrocycles are cyclic molecules containing a large ring of atoms. The synthesis of macrocycles often relies on reactions that can be performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The this compound unit can be incorporated into macrocycles through several strategies:
Alkyne Metathesis: This powerful reaction allows for the formation of macrocycles containing multiple alkyne units. A linear precursor containing two or more this compound units connected by appropriate linkers could be subjected to ring-closing alkyne metathesis.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for macrocyclization. A linear precursor containing the this compound scaffold with a terminal azide at one end and a terminal alkyne at the other can be cyclized using CuAAC.
Palladium-Catalyzed C-H Activation: Recent advances have shown that palladium-catalyzed intramolecular C-H arylation can be used for the macrocyclization of peptides containing benzamide moieties. This strategy could potentially be adapted to cyclize precursors containing the this compound unit.
Influence of Structural Modifications on Molecular Conformation
The amide bond in N-substituted benzamides can exist in cis or trans conformations, with the trans conformation generally being more stable. However, the energy barrier to rotation can be influenced by the nature of the substituents. In the solid state, the conformation is often dictated by intermolecular interactions, such as hydrogen bonding. For instance, X-ray crystal structures of related benzamide derivatives reveal that N-H···O hydrogen bonds are a common feature, leading to the formation of chains or more complex networks in the crystal lattice.
The introduction of bulky substituents on either of the aromatic rings is likely to impose steric hindrance, restricting rotation and favoring certain conformations. For example, computational studies on other benzamide derivatives have shown that bulky groups can influence the dihedral angle between the aromatic ring and the amide plane. The presence of substituents capable of forming intramolecular hydrogen bonds could also lock the molecule into a specific conformation.
The replacement of the amide bond with a more rigid bioisostere, such as a 1,2,3-triazole ring, would significantly reduce the conformational flexibility of the molecule. The planar triazole ring would fix the relative orientation of the two aromatic systems it connects.
The conformational preferences of these analogues can be studied using a combination of experimental and computational techniques:
NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular conformation and intermolecular interactions in the solid state.
Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecules, identify low-energy conformers, and estimate the energy barriers between them. These studies can provide valuable insights into the conformational effects of different substituents and structural modifications.
Computational Chemistry and Advanced Spectroscopic Characterization
Theoretical Investigations of Electronic and Molecular Structures
Computational chemistry offers powerful tools to probe the molecular characteristics of 2-(3-phenylprop-2-ynamido)benzamide at a quantum mechanical level.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly using the B3LYP functional, are instrumental in understanding reaction mechanisms and predicting the stability of various molecular conformations. researchgate.netmdpi.com These theoretical calculations can model reaction pathways, such as cyclization reactions, by determining the energies of reactants, transition states, and products. For instance, in related benzamide (B126) systems, DFT has been used to explore intramolecular annulation and cyclocarbonylative Sonogashira reactions. science.govacs.org The choice of basis set, such as 6-311+G*, is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net
Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests higher reactivity. irjweb.com
For molecules like this compound, analysis of the HOMO-LUMO gap can predict its behavior in chemical reactions. wuxiapptec.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (σ), can be calculated from HOMO and LUMO energies. irjweb.comresearchgate.net A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Table 1: Calculated Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (σ) | 1/η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ²/2η | Measures the electrophilic power of a molecule. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attacks as well as hydrogen bonding interactions. researchgate.netresearchgate.net
In an MEP map, different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow colors denote intermediate or neutral potential regions. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group, and positive potential around the amide and aromatic protons. This visual representation provides significant insights into the molecule's reactivity and intermolecular interactions. uni-muenchen.de
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the experimental determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. weebly.com
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in this compound would be expected in specific regions: aromatic protons typically appear between 7-8.5 ppm, while the amide (N-H) proton signal would likely be a broad singlet at a lower field.
¹³C NMR: Carbon-13 NMR details the carbon framework of the molecule. pageplace.de The spectrum would show distinct signals for the carbonyl carbon of the amide, the sp-hybridized carbons of the alkyne, and the various aromatic carbons.
Table 2: Representative NMR Data Interpretation
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | 7.0 - 8.5 (aromatic), ~8.0-10.0 (amide N-H) | Number and electronic environment of protons. |
| ¹³C | 1D NMR | 160-170 (amide C=O), 80-90 (alkyne C≡C), 110-150 (aromatic) | Carbon skeleton of the molecule. |
| ¹H-¹³C | HSQC | - | Correlation between directly bonded protons and carbons. |
| ¹H-¹³C | HMBC | - | Correlation between protons and carbons separated by 2-3 bonds, confirming connectivity. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa These two methods are complementary, as their selection rules differ. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if there is a change in its polarizability. edinst.com
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), and various C-H and C=C stretches from the aromatic rings. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. edinst.com Therefore, the C≡C triple bond and the aromatic C=C bonds would likely show strong signals in the Raman spectrum. spectroscopyonline.com Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com
Table 3: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Amide (N-H) | Stretching | 3200 - 3400 | IR |
| Amide (C=O) | Stretching | 1630 - 1680 | IR |
| Alkyne (C≡C) | Stretching | 2100 - 2260 | IR, Raman (strong) |
| Aromatic (C=C) | Stretching | 1450 - 1600 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of novel organic compounds such as this compound. This technique provides the high-accuracy mass measurement necessary to determine the elemental composition of a molecule, thereby confirming its chemical formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₁₆H₁₂N₂O₂), the theoretical exact mass can be calculated. Experimental analysis, often using techniques like Electrospray Ionization (ESI), would involve detecting the protonated molecule [M+H]⁺. The measured mass of this ion would then be compared to the calculated value to confirm the compound's identity and purity. The close correlation between the calculated and found mass values provides strong evidence for the successful synthesis of the target compound.
Table 1: Illustrative HRMS Data for this compound (Note: The following data is illustrative to demonstrate the principles of HRMS analysis for this compound.)
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O₂ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 265.0972 |
| Found m/z | 265.0970 |
| Mass Error (ppm) | -0.75 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions within the crystal lattice.
Crystallographic Data and Crystal System Determination
The initial step in an X-ray crystallographic analysis involves growing a single crystal of the compound suitable for diffraction experiments. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The symmetry of the diffraction pattern allows for the determination of the crystal system and space group. The unit cell dimensions (a, b, c) and angles (α, β, γ) are precisely measured, defining the fundamental repeating unit of the crystal lattice.
For a compound like this compound, these parameters would provide the foundational data for the complete structure solution. The number of molecules in the unit cell (Z) and the calculated density would also be determined from this initial analysis.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallography experiment.)
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₂N₂O₂ |
| Formula Weight | 264.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1337.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.312 |
Conformational Analysis in the Solid State
Once the crystallographic data is refined, a detailed conformational analysis of this compound in the solid state can be performed. This involves examining the spatial arrangement of the atoms and functional groups. Key features of interest would include the planarity of the benzamide ring and the orientation of the phenylpropynamido substituent relative to it.
The analysis would focus on the dihedral angles between the planes of the two aromatic rings and the conformation of the amide linkage. Intramolecular hydrogen bonds, such as a potential interaction between the amide N-H and the carbonyl oxygen of the benzamide group, would be identified as they play a crucial role in stabilizing the observed conformation. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would reveal how the molecules pack together in the crystal lattice, influencing the material's bulk properties.
Supramolecular Chemistry and Crystal Engineering of Benzamide Alkyne Derivatives
Intermolecular Interactions Governing Self-Assembly
Hydrogen Bonding Networks of Amide Functionalities
The amide groups are powerful tools in crystal engineering due to their ability to form strong and directional hydrogen bonds. The 2-(3-phenylprop-2-ynamido)benzamide molecule possesses two amide functionalities, providing multiple donor (N-H) and acceptor (C=O) sites for hydrogen bond formation. In many benzamide (B126) derivatives, these interactions are the primary drivers of supramolecular assembly, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets. science.gov
In related systems, such as N-arylbenzamides, amide-amide hydrogen bonds are a recurring motif. rsc.org For instance, the N-H group of one molecule can interact with the carbonyl oxygen of a neighboring molecule, leading to chains or more complex networks. The presence of two amide groups in the target molecule allows for the potential formation of intricate hydrogen-bonded patterns, such as the R22(8) graph set motif, which is common in molecules with two amide functionalities. In the context of diacetylene derivatives containing amide groups, hydrogen bonding has been shown to facilitate the formation of ordered supramolecular nanofibers. rsc.org
| Potential Hydrogen Bond Interactions in this compound | Description | Typical Bond Distances (Å) |
| N-H···O=C (intermolecular) | Between the N-H donor of one amide and the C=O acceptor of another. | 2.8 - 3.2 |
| N-H···O=C (intramolecular) | Between the N-H of the phenylpropynamido group and the carbonyl of the benzamide. | 2.6 - 3.0 |
| C-H···O (weak hydrogen bond) | Between an aromatic or acetylenic C-H and a carbonyl oxygen. | 3.0 - 3.5 |
This table presents potential interactions based on typical values observed in related crystal structures.
Aromatic π-Stacking Interactions
The phenyl rings in this compound are expected to engage in π-stacking interactions, which are crucial for the stabilization of the crystal lattice. These interactions can occur in a face-to-face or edge-to-face (T-shaped) geometry. In many organic crystals, π-stacking interactions work in concert with hydrogen bonds to build up the three-dimensional structure. researchgate.net
| Types of π-Stacking Interactions | Description | Typical Centroid-to-Centroid Distances (Å) |
| Parallel-displaced | Aromatic rings are parallel but offset from one another. | 3.3 - 3.8 |
| T-shaped (edge-to-face) | The edge of one aromatic ring points towards the face of another. | 4.5 - 7.0 |
| Sandwich (face-to-face) | Aromatic rings are stacked directly on top of each other (less common due to electrostatic repulsion). | > 3.8 |
This table is based on general observations of π-stacking in aromatic systems.
Other Non-Covalent Interactions (e.g., C-H···F, F···F, F···π, C-H···N)
The crystal packing of organic molecules is often influenced by a network of weaker non-covalent interactions. In the case of this compound, which lacks fluorine, interactions such as C-H···F, F···F, and F···π are not possible.
However, other weak interactions can play a role. For instance, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are common in aromatic compounds. science.gov Additionally, C-H···N interactions could potentially occur if a suitable nitrogen acceptor is present in a co-crystal or if the molecule were to crystallize with a nitrogen-containing solvent. The acetylenic C-H group can also act as a proton donor in weak hydrogen bonds with suitable acceptors like a carbonyl oxygen or a nitrogen atom.
Design and Construction of Supramolecular Architectures
The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. By carefully choosing the functional groups on a molecule, it is possible to direct its self-assembly into specific, desired structures.
Directed Self-Assembly into Ordered Structures (e.g., Helical Stacks, Columns)
The combination of directional hydrogen bonding and π-stacking interactions in benzamide-alkyne derivatives can lead to the formation of highly ordered supramolecular structures. For example, the formation of one-dimensional tapes or ribbons driven by amide hydrogen bonding is a common motif in the crystal structures of benzamides. science.gov These tapes can then stack on top of each other, stabilized by π-stacking interactions, to form columnar structures.
Formation of Multi-Component Crystalline Materials (e.g., Cocrystals)
The formation of multi-component crystalline materials, such as cocrystals, is a powerful strategy in crystal engineering to modify the physicochemical properties of solid compounds without altering their covalent structure. nih.gov Cocrystals are single-phase crystalline materials composed of two or more different molecular entities in a stoichiometric ratio, held together by non-covalent interactions. uclouvain.be In the context of benzamide-alkyne derivatives like this compound, the benzamide moiety is a prime functional group for forming cocrystals with suitable coformers.
The primary and secondary amide groups of the benzamide can act as both hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular synthons with a variety of coformers, particularly those containing carboxylic acid or other amide functionalities. acs.org For instance, the well-established acid-amide heterosynthon, a cyclic hydrogen-bonded motif between a carboxylic acid and a primary amide, is a highly reliable interaction for the programmed assembly of cocrystals. acs.org While specific studies on the cocrystallization of this compound are not prevalent in the reviewed literature, the principles governing the cocrystallization of other benzamide derivatives can be applied.
An investigation into the cocrystallization of benzamide with substituted benzoic acids revealed that the formation of cocrystals is favored when the benzoic acid coformer possesses electron-withdrawing groups. researchgate.net This observation was supported by computational studies showing a strengthening of the intermolecular acid-amide interaction in these cases. researchgate.net This suggests that for this compound, the selection of coformers with appropriate electronic properties would be crucial for successful cocrystal design.
The alkyne group can also play a role in directing cocrystal formation. The C≡C triple bond can act as a weak hydrogen bond acceptor, and the acetylenic C-H can be a hydrogen bond donor. Furthermore, the phenyl group of the phenylpropynamido moiety can engage in π-π stacking interactions with aromatic coformers, providing additional stabilization to the crystal lattice. The combination of the strong hydrogen-bonding capability of the benzamide and the weaker, yet significant, interactions of the alkyne and phenyl groups offers multiple avenues for the rational design of cocrystals of this compound with tailored properties.
| Coformer Type | Potential Intermolecular Interactions with this compound |
| Carboxylic Acids | Acid-Amide Heterosynthon (N-H···O and O-H···O) |
| Amides | Amide-Amide Homosynthon or Heterosynthon (N-H···O) |
| Pyridines | N-H···N hydrogen bonds |
| Aromatic Compounds | π-π stacking interactions with the phenyl group |
Principles of Crystal Engineering Applied to Benzamide Systems
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. suprabionano.eu In benzamide systems, the principles of crystal engineering are primarily centered around the predictable and robust nature of the hydrogen bonds formed by the amide functional group. These interactions, in concert with other non-covalent forces, allow for the construction of supramolecular architectures with a degree of control.
Rational Design of Solids with Engineered Properties
The rational design of solids with engineered properties involves a deep understanding of the relationship between molecular structure, crystal packing, and bulk properties. For benzamide-alkyne derivatives, this means leveraging the predictable hydrogen-bonding patterns of the benzamide group and the more subtle contributions of the alkyne and aromatic moieties to control properties such as solubility, stability, and mechanical behavior.
A key strategy in the rational design of benzamide-containing solids is the use of supramolecular synthons. The amide-amide catemer and the amide-amide dimer are common and reliable synthons that can be used to build up one-, two-, or three-dimensional networks. By choosing appropriate substitution patterns on the benzamide ring or by introducing other functional groups, it is possible to favor one synthon over another, thereby controlling the dimensionality and topology of the resulting supramolecular assembly.
While no specific examples for this compound are available, studies on other benzamide derivatives have shown that properties can be systematically tuned. For instance, the introduction of different substituents can influence the strength and geometry of hydrogen bonds, leading to changes in the crystal lattice energy and, consequently, the melting point and solubility of the material. researchgate.net The presence of the phenylpropynamido group in this compound introduces additional possibilities for tuning properties through π-π stacking and C-H···π interactions, which can be modulated by the nature and position of substituents on the phenyl ring.
The design of solids with specific mechanical properties, such as plasticity or elasticity, is an emerging area of crystal engineering. The arrangement of slip planes and the nature of the intermolecular interactions across these planes are critical. In benzamide systems, the strong, directional hydrogen bonds can be engineered to create robust networks that resist mechanical stress, while weaker, more isotropic interactions can be designed to allow for slippage and plastic deformation.
| Property to be Engineered | Crystal Engineering Strategy | Relevant Intermolecular Interactions |
| Solubility | Formation of cocrystals with highly soluble coformers | Hydrogen bonds, π-π stacking |
| Melting Point | Strengthening of the crystal lattice through stronger intermolecular interactions | Hydrogen bonds, halogen bonds |
| Mechanical Properties | Control of slip planes and interaction anisotropy | Hydrogen bonds, van der Waals forces |
Molecular-Supramolecular Equivalence for Tuning Solid-State Behavior
The concept of molecular-supramolecular equivalence is a sophisticated strategy in crystal engineering where a supramolecular synthon is replaced by a covalently linked molecular fragment that mimics the geometry and connectivity of the original synthon. rsc.org This approach has been explored to tune the mechanical properties of hydrogen-bonded systems. rsc.org
For a molecule like this compound, one could envision applying this principle by, for example, designing a related molecule where the two amide groups are part of a larger, more rigid cyclic system that enforces a similar hydrogen-bonding pattern. While the primary hydrogen-bonding interactions might be preserved, the change in molecular flexibility and the introduction of new steric constraints could lead to a different response to mechanical stress. This strategy of molecular-supramolecular equivalence remains a largely unexplored but promising avenue for the fine-tuning of the solid-state properties of benzamide-alkyne derivatives.
Applications of 2 3 Phenylprop 2 Ynamido Benzamide in Click Chemistry Methodologies
Development of Alkyne-Functionalized Chemical Probes and Labeling Reagents
The presence of the terminal alkyne in 2-(3-phenylprop-2-ynamido)benzamide makes it a valuable precursor for the synthesis of chemical probes and labeling reagents. These tools are essential for studying the function and localization of biomolecules in chemical proteomics.
In chemical proteomics, fluorescent dyes are often used to visualize and quantify proteins. researchgate.net A common strategy involves a two-step labeling process where a protein of interest is first tagged with a small, bioorthogonal handle, such as an alkyne. Subsequently, a fluorescent dye containing a complementary reactive group (an azide (B81097) for CuAAC) is introduced, leading to the fluorescent labeling of the protein.
This compound can serve as the alkyne-containing building block in the design of probes for this purpose. For instance, if the benzamide (B126) portion of the molecule is designed to bind to a specific protein target, the alkyne moiety can be used to attach a fluorophore via a click reaction. This allows for the visualization and tracking of the target protein within a complex biological sample.
Activity-based protein profiling (ABPP) is a chemical proteomic technique that utilizes reactive chemical probes to assess the functional state of enzymes. nih.govresearchgate.net These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. researchgate.net
This compound can be incorporated into the design of ABPs. The benzamide scaffold could be modified to include a reactive "warhead" that targets a specific class of enzymes. The alkyne group would then serve as a handle for the subsequent attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, via a click reaction. This two-step approach offers modularity, allowing for the use of different reporter tags with the same probe. openaccessjournals.com
Table 2: Components of a Hypothetical Activity-Based Probe Derived from this compound
| Component | Function | Example Moiety |
| Recognition Element | Binds to the target enzyme class | Modified this compound scaffold |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the enzyme | Electrophilic group attached to the benzamide |
| Reporter Handle | Enables detection or enrichment | Phenylpropynamido alkyne |
| Reporter Tag (attached via click chemistry) | Visualization or purification | Fluorophore-azide or Biotin-azide |
Application in Combinatorial Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. Click chemistry, particularly CuAAC, is well-suited for the assembly of combinatorial libraries due to its high efficiency, reliability, and tolerance of a wide range of functional groups.
This compound can be used as a key building block in the synthesis of combinatorial libraries. By reacting this alkyne-containing scaffold with a diverse collection of azide-functionalized building blocks, a large library of triazole-containing compounds can be generated. Each member of the library would share the core benzamide structure but differ in the substituent attached via the triazole linker. This approach allows for the systematic exploration of the chemical space around the benzamide scaffold to identify compounds with desired biological properties.
Molecular Interactions and Proposed Mechanisms of Action of Benzamide Alkyne Scaffolds in Biological Systems
Elucidation of Enzyme and Protein Targets
The therapeutic potential of benzamide-alkyne scaffolds lies in their ability to bind to and modulate the function of critical biological macromolecules. Research has identified several enzymes that are targeted by these compounds, leading to the regulation of key cellular pathways.
The benzamide (B126) core structure is a recognized pharmacophore that interacts with the active sites of numerous enzymes, while the alkyne group can contribute to binding and, in some cases, covalent bond formation.
Mitochondrial Complex II (Succinate Dehydrogenase): Benzamide derivatives have been identified as inhibitors of mitochondrial complex II, a crucial enzyme in both the electron transport chain and the citric acid cycle. semanticscholar.orgresearchgate.netjst.go.jp These compounds, such as flutolanil, are thought to act at the quinone-binding site of the enzyme. pdbj.org X-ray crystallography has provided structural insights into how these derivatives bind, which is valuable for the structure-based design of new inhibitors. pdbj.orgpdbj.org Genetic experiments have confirmed that the nematicidal action of some benzamides occurs through the inhibition of this complex. semanticscholar.org
Poly(ADP-ribose) Polymerase (PARP): The benzamide moiety is a well-established component of PARP inhibitors, which are used in cancer therapy. nih.govgoogle.com These compounds function by mimicking the nicotinamide (B372718) part of the natural substrate (NAD+), thus blocking the enzyme's catalytic activity involved in DNA repair. nih.govnih.gov The development of novel urea-based benzamide derivatives has led to potent PARP-1 inhibitors. nih.gov
Cyclooxygenase-2 (COX-2): Benzamide derivatives have been designed as selective COX-2 inhibitors with anti-inflammatory properties. nih.govacs.org COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation. researchgate.net Some N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of both COX-2 and Topoisomerase I, targeting both inflammation and tumor progression. researchgate.netbohrium.comnih.gov
Topoisomerase I: Certain benzamide derivatives have been investigated as inhibitors of Topoisomerase I, an enzyme that regulates the topological state of DNA. researchgate.netnih.govbenthamdirect.com Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells. dergipark.org.tr Molecular docking studies have been used to explore the interactions between benzamide derivatives and both Topoisomerase I and II. dergipark.org.trdergipark.org.tr
Tyrosinase: Benzamide derivatives have shown potential as tyrosinase inhibitors, which is relevant for treating hyperpigmentation disorders and has applications in the cosmetics industry. vjs.ac.vnresearchgate.netrsc.orgvjs.ac.vn These compounds can bind to the copper-containing active site of the enzyme, inhibiting melanin (B1238610) production. vjs.ac.vnrsc.org Some N-(acryloyl)benzamide derivatives have demonstrated stronger tyrosinase inhibition than the standard, kojic acid. nih.gov
Glucokinase: The benzamide scaffold is also found in glucokinase activators, which are being explored for the treatment of type 2 diabetes. nih.govnih.govacs.orgacs.orgekb.eg Glucokinase plays a vital role in glucose sensing and metabolism. acs.orgekb.eg Acetylenyl-containing benzamide derivatives have been identified as potent glucokinase activators. acs.orgacs.org
Beyond reversible interactions, some benzamide-alkyne compounds can form permanent covalent bonds with their protein targets. This is a significant mechanism for achieving potent and sustained inhibition.
A key example involves the interaction with β-tubulin. Certain benzamide derivatives have been identified as anti-cancer agents that covalently bind to β-tubulin. nih.gov The proposed mechanism involves a nucleophilic aromatic substitution (SNAr) reaction where a cysteine residue in the protein, such as Cysteine 239 of β-tubulin, acts as the nucleophile. nih.gov This covalent modification disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov More broadly, the ynamide functional group (a nitrogen atom attached to an alkyne) is known to react with the thiol group of cysteine residues in proteins through a process called hydrosulfuration. nih.govblogspot.comchemrxiv.orgacs.orgnih.gov This reaction is highly selective for cysteine and can proceed efficiently under physiological conditions, making it a useful tool for bioconjugation. nih.govblogspot.comchemrxiv.orgacs.orgnih.gov
Structure-Activity Relationship (SAR) Studies on Molecular Interactions
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the 2-(3-phenylprop-2-ynamido)benzamide scaffold, SAR studies have provided insights into how structural modifications influence biological activity.
In a series of 2-(3-phenylpropiolamido)benzamides, the unsubstituted parent compound showed the highest antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov This suggests that for this specific activity, substitutions on the phenyl or benzamide rings may be detrimental. nih.gov For HDAC inhibitors, SAR studies have shown that the length of the molecule and the nature of substituents on the terminal rings are critical for activity. nih.govtandfonline.comtandfonline.com For instance, an amino group at a specific position on the benzamide ring was found to be crucial for HDAC inhibitory action. nih.gov In the case of Topoisomerase inhibitors, bulky groups on one part of the molecule increased inhibition, while smaller groups were favored on the benzamide portion. benthamdirect.com For glucokinase activators, SAR studies of acetylenyl benzamide series led to the discovery of several potent compounds. acs.orgacs.org
Table 1: SAR Insights for Benzamide Derivatives Targeting Various Enzymes
| Enzyme Target | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Antiproliferative (K562) | Substitutions on 2-(3-phenylpropiolamido)benzamide | Unsubstituted compound was most active. | nih.gov |
| HDAC | Molecular Length | Shorter molecules showed stronger inhibition. | nih.govtandfonline.com |
| HDAC | R2-substituent on benzamide ring | NH2 group was essential for inhibitory activity. | nih.gov |
| Topoisomerase I | Substituents on benzamide moiety | Small groups increased inhibition. | benthamdirect.com |
| Glucokinase | Acetylenyl benzamide series | Lead optimization resulted in potent activators. | acs.orgacs.org |
In Silico Modeling of Ligand-Target Interactions
Computational methods are powerful tools for understanding and predicting how ligands like this compound interact with their biological targets.
Molecular docking is widely used to predict the binding pose of benzamide derivatives in the active sites of their target enzymes. nih.govnih.govnih.govekb.eg These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies have elucidated the binding modes of benzamide derivatives in the active sites of HDAC1, PARP-1, and tyrosinase. nih.govnih.govvjs.ac.vnresearchgate.net In studies of PARP-1 inhibitors, docking revealed firm binding within the catalytic pocket through multiple hydrogen bonds. nih.gov Similarly, docking of tyrosinase inhibitors helped to analyze their binding interactions and rationalize their potent activity. vjs.ac.vnresearchgate.net Molecular dynamics simulations further enhance these models by showing the stability and conformational changes of the complex over time, providing a more dynamic picture of the interaction. nih.govinnovareacademics.inresearchgate.net
Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy. innovareacademics.inresearchgate.net These calculations, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), help to quantify the strength of the ligand-target interaction. innovareacademics.inresearchgate.net For instance, computational studies on phenyl benzamide derivatives as PARP-1 inhibitors showed a strong correlation between calculated binding free energies and experimental activity, with one compound exhibiting a binding affinity (-87.20 kcal/mol) close to the standard drug Olaparib (-88.81 kcal/mol). innovareacademics.inresearchgate.net Docking studies on tyrosinase inhibitors also showed that compounds with more potent inhibitory activity had more favorable (more negative) binding free energy values. vjs.ac.vnresearchgate.net These computational insights are crucial for prioritizing compounds and guiding the design of more effective enzyme inhibitors.
Table 2: Examples of In Silico Modeling for Benzamide Derivatives
| Compound Class | Target Enzyme | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Phenyl benzamide derivatives | PARP-1 | Molecular Docking, MD, MM-GBSA | Predicted binding affinity close to standard drug Olaparib. | innovareacademics.inresearchgate.net |
| N'-(benzoyloxy)benzamide | Tyrosinase | Molecular Docking | Showed negative binding free energy and more interactions than the control. | vjs.ac.vnresearchgate.net |
| N-(acryloyl)benzamide derivatives | Tyrosinase | Molecular Docking | Stronger predicted binding affinities correlated with higher inhibition. | nih.gov |
| Diazole-benzamide derivatives | Glucokinase | Molecular Docking | Revealed complementary fit in the allosteric binding site. | ekb.eg |
| Benzamide derivatives | Topoisomerase I/IIα | Molecular Docking | Found higher affinity for Topo IIα enzyme. | dergipark.org.trdergipark.org.tr |
Biomolecule Labeling and Modification for Functional Analysis
The functionalization of biomolecules with chemical reporters is a cornerstone of chemical biology, enabling the visualization, tracking, and functional interrogation of macromolecules in their native environment. The benzamide-alkyne scaffold, exemplified by this compound, represents a class of molecules with significant potential for these applications. The strategic incorporation of a terminal alkyne group provides a bioorthogonal handle for covalent modification through "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.
The terminal alkyne within the this compound structure is a key functional group for bioorthogonal labeling. sigmaaldrich.com This group is largely inert to the diverse functionalities present in biological systems, preventing non-specific reactions with cellular components. sigmaaldrich.comnih.gov Its primary utility lies in its ability to undergo highly specific and efficient cycloaddition reactions with azide-containing molecules. nih.govpcbiochemres.com This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, effectively "clicking" the benzamide probe onto a target biomolecule that has been metabolically or enzymatically engineered to bear an azide (B81097) group. nih.govnih.gov
The versatility of this approach allows for a two-step labeling strategy. First, an azide-modified substrate (e.g., an amino acid, sugar, or nucleoside) is introduced to cells and incorporated into nascent biomolecules. Subsequently, an alkyne-bearing probe like this compound can be introduced to specifically label these azide-modified macromolecules. This modularity permits the attachment of a wide array of reporter groups, such as fluorophores for imaging, affinity tags for purification, or crosslinkers for studying molecular interactions.
While direct studies detailing the use of this compound as a labeling agent are not extensively documented, the principles of bioorthogonal chemistry strongly support its potential in this arena. The benzamide core itself may confer specific binding properties or act as a scaffold for further functionalization, while the phenylpropynamido moiety provides the essential alkyne handle for covalent ligation. Research on related benzamide derivatives has highlighted their diverse biological activities, suggesting that the benzamide scaffold can interact with biological targets. ontosight.ainih.govnih.gov
The application of such probes facilitates a deeper understanding of various cellular processes. For instance, by tagging newly synthesized proteins or glycans, researchers can monitor their trafficking, localization, and turnover in real-time within living cells.
Illustrative Applications in Biomolecule Labeling
The table below outlines potential applications of an alkyne-functionalized benzamide probe, such as this compound, in conjunction with azide-modified biomolecules for functional analysis.
| Target Biomolecule | Labeling Strategy | Attached Reporter Tag | Analytical Technique | Potential Functional Insight |
| Newly Synthesized Proteins | Metabolic labeling with azido-amino acids (e.g., azidohomoalanine) followed by CuAAC with the alkyne probe. | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Fluorescence Microscopy, Flow Cytometry | Protein localization, trafficking, and expression dynamics. |
| Glycans | Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) followed by CuAAC. | Biotin (B1667282) | Affinity Purification, Mass Spectrometry | Identification and quantification of glycoproteins, analysis of glycosylation patterns. |
| DNA/RNA | Incorporation of azide-modified nucleosides (e.g., EdU-azide) followed by CuAAC. | Affinity Tag (e.g., FLAG-tag) | Chromatin Immunoprecipitation (ChIP), RNA Immunoprecipitation (RIP) | Studying DNA replication, transcription, and nucleic acid-protein interactions. |
| Enzyme Active Sites | Use of an azide-containing mechanism-based inhibitor followed by CuAAC. | Photo-crosslinker | Proteomics, Mass Spectrometry | Identification of enzyme targets and characterization of active site architecture. |
Detailed Research Findings on Related Scaffolds
Research on analogous structures provides a strong basis for the proposed applications. For example, studies on various 2-(3-phenylpropiolamido)benzamides have demonstrated their synthesis and evaluated their antiproliferative activity against various cancer cell lines. nih.govnih.gov While these studies focused on the therapeutic potential of the compounds themselves, the synthetic methodologies are directly applicable to the creation of functionalized probes.
The core principle of using a terminal alkyne for bioorthogonal ligation is well-established. Click chemistry has been successfully employed to label a wide range of biomolecules, from proteins and nucleic acids to lipids and glycans, providing invaluable tools for chemical biology. nih.govpcbiochemres.comresearchgate.net The stability of the resulting triazole linkage ensures that the attached reporter group remains tethered to the biomolecule of interest throughout subsequent analytical procedures. nih.gov
The following table summarizes the types of modifications and analyses enabled by alkyne-azide click chemistry, which would be the primary mechanism of action for a probe like this compound.
| Modification Type | Description | Example Application |
| Fluorescence Labeling | Covalent attachment of a fluorescent dye to visualize the biomolecule's location and dynamics within a cell or organism. | Tracking the movement of a specific protein within different cellular compartments. |
| Affinity Tagging | Introduction of an affinity handle (e.g., biotin) to enable the selective isolation and enrichment of the labeled biomolecule and its binding partners. | Pull-down assays to identify protein-protein interactions. |
| Photo-crosslinking | Incorporation of a photo-activatable group to covalently trap interacting molecules upon light exposure. | Mapping the binding site of a drug on its protein target. |
| Drug Delivery | Conjugation of a therapeutic agent to a targeting moiety that carries an alkyne or azide for specific delivery. | Targeted cancer therapy where a drug is "clicked" onto an antibody that recognizes tumor cells. |
Perspectives and Future Directions in 2 3 Phenylprop 2 Ynamido Benzamide Research
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 2-(3-phenylprop-2-ynamido)benzamide and its analogs has traditionally been achieved through the coupling of 2-aminobenzamide (B116534) with phenylpropiolic acid derivatives. nih.govnih.gov However, future efforts will focus on developing more sustainable and efficient synthetic routes. Key areas of advancement include:
Palladium-Catalyzed Carbonylations: Palladium-catalyzed reactions offer a powerful tool for the synthesis of amides. For instance, the carbonylation of phenylacetylene (B144264) in the presence of an amine can yield the corresponding ynamide. thieme-connect.de Further research into optimizing these catalytic systems, potentially using more earth-abundant metals, could lead to more cost-effective and environmentally friendly syntheses.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine readily available starting materials to form the desired benzamide (B126) structure in a single step would significantly improve efficiency and reduce waste. science.govscience.gov
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Approach | Advantages | Future Research Focus |
| Improved Catalytic Systems | Higher efficiency, lower environmental impact. | Development of non-precious metal catalysts, ligand design. |
| Multicomponent Reactions | Increased atom economy, reduced reaction steps. | Discovery of novel reaction cascades. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for amide synthesis. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering novel reactivity. Future research will likely involve:
In-situ Spectroscopic Analysis: Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide real-time information about reaction intermediates and transition states. The characteristic acetylenic bond stretching observed around 2210 cm⁻¹ in IR spectra is a key marker for these compounds. nih.gov
Computational Chemistry: Density functional theory (DFT) calculations can be employed to model reaction pathways, predict product distributions, and elucidate the roles of catalysts and reagents.
Isotopic Labeling Studies: These experiments can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. bham.ac.uk For example, understanding the 5-exo-dig intramolecular nucleophilic attack of the benzamide oxygen onto the alkyne is key to controlling cyclization reactions. acs.org
Rational Design and Synthesis of Functionally Optimized Derivatives
The core structure of this compound provides a versatile template for creating a diverse library of derivatives with tailored properties. ontosight.ai The rational design of these new molecules will be a major focus of future research. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on both the benzamide and phenylacetylene moieties, researchers can establish clear relationships between chemical structure and biological activity or material properties. nih.gov For example, substitutions on the benzamide ring have been shown to influence the antiproliferative activity of these compounds. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacological profiles.
Scaffold Hopping: This strategy involves replacing the central benzamide core with other heterocyclic systems to explore new chemical space and identify novel bioactive compounds. science.gov
| Design Strategy | Objective | Example Application |
| Structure-Activity Relationship | Optimize biological activity. | Developing more potent anticancer agents. nih.govnih.gov |
| Bioisosteric Replacement | Enhance pharmacokinetic properties. | Improving drug-likeness of lead compounds. |
| Scaffold Hopping | Discover novel chemical scaffolds. | Identifying new classes of enzyme inhibitors. science.gov |
Exploration of Novel Catalytic and Materials Science Applications
The unique combination of a rigid alkynyl group and a flexible amide linker in this compound makes it an attractive building block for new materials and catalysts. oatext.com
Polymer Synthesis: The terminal alkyne can participate in polymerization reactions to create novel polymers with interesting electronic and optical properties for applications in organic electronics. sigmaaldrich.com
Supramolecular Chemistry: The amide functionality can engage in hydrogen bonding, leading to the formation of self-assembled nanostructures like tapes and ribbons. nih.gov
Ligand Development: The benzamide moiety can act as a ligand for transition metals, opening up possibilities for developing new homogeneous catalysts.
Integration of Computational and Experimental Approaches for Predictive Molecular Design
The synergy between computational modeling and experimental synthesis will be instrumental in accelerating the discovery and development of new this compound derivatives.
Virtual Screening: Computational docking studies can be used to predict the binding affinity of a library of virtual compounds to a biological target, helping to prioritize candidates for synthesis.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or properties of new derivatives based on their chemical structure.
Mechanism-Guided Design: A deep understanding of reaction mechanisms, aided by computational studies, will enable the rational design of substrates that favor desired reaction pathways.
Expansion of Click Chemistry Utility in Chemical Biology and Materials Science
The terminal alkyne in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov
Bioconjugation: This compound can be "clicked" onto biomolecules such as proteins or peptides to create probes for studying biological processes or for targeted drug delivery.
Materials Functionalization: Surfaces and nanoparticles can be functionalized with this compound via click chemistry to create materials with tailored properties for applications in sensing, catalysis, or biomedicine. sigmaaldrich.com
Drug Discovery: Click chemistry can be used to rapidly generate a large library of triazole-containing derivatives of this compound for high-throughput screening against various therapeutic targets. While powerful, it is important to be aware of potential interferences in cellular environments. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
